molecular formula C17H15NO3 B2659056 (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 1644301-24-5

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No. B2659056
CAS RN: 1644301-24-5
M. Wt: 281.311
InChI Key: FZEBPJBRDFXKIH-OAHLLOKOSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid” are not specified in the search results .

Scientific Research Applications

Biological Activities and Therapeutic Potential

Caffeic acid (CA) and its derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radical scavenging properties. These activities suggest potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, diabetes, obesity, and various forms of cancer. The phenylpropanoid framework of CA is considered a valid structure for drug discovery programs, highlighting the importance of structural derivatives in developing new therapeutic agents (Silva, Oliveira, & Borges, 2014).

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, including ferulic, coumaric, caffeic, and sinapic acids, are known for their in vitro and in vivo antioxidant activities. They are found in almost all food groups and contribute to the antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. These compounds play a crucial role in reducing disease risk and promoting health, particularly in grains, fruits, vegetables, and red wine (Shahidi & Chandrasekara, 2010).

Chlorogenic Acid and Pharmacological Effects

Chlorogenic Acid (CGA) is highlighted for its diverse pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, and anti-hypertensive activities. CGA's ability to modulate lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid derivatives have been studied for their anticancer potentials. The synthesis and biological evaluation of various cinnamic acid derivatives, including esters, amides, and related compounds, have demonstrated significant antitumor efficacy. These studies underscore the therapeutic potential of cinnamic acid derivatives as anticancer agents, highlighting the need for further research to optimize their biological and pharmacological effects (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the specific mechanism of action for “(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid” is not available in the search results .

properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBPJBRDFXKIH-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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